molecular formula C10H8Br2 B2992327 1,4-Dibromo-2,5-divinylbenzene CAS No. 868847-75-0

1,4-Dibromo-2,5-divinylbenzene

Cat. No. B2992327
CAS RN: 868847-75-0
M. Wt: 287.982
InChI Key: GGOANPPGLZIFIV-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-divinylbenzene is a chemical compound with the molecular formula C10H8Br2 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two more are replaced by vinyl groups .


Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-2,5-divinylbenzene consists of a benzene ring with bromine atoms attached at the 1 and 4 positions and vinyl groups attached at the 2 and 5 positions . The average mass of the molecule is 287.978 Da and the monoisotopic mass is 285.899261 Da .


Physical And Chemical Properties Analysis

1,4-Dibromo-2,5-divinylbenzene has a density of 1.7±0.1 g/cm3, a boiling point of 322.3±42.0 °C at 760 mmHg, and a flash point of 172.0±27.1 °C . It has no hydrogen bond acceptors or donors, and two freely rotating bonds . Its molar refractivity is 63.5±0.3 cm3, and it has a polarizability of 25.2±0.5 10-24 cm3 .

Scientific Research Applications

Synthesis of Luminescent Materials

DBDVB derivatives have been employed in the synthesis of luminescent materials. For instance, it has been used to create bent acenedithiophenes (BADTs) which exhibit luminescent properties. The absorption and emission spectra of these compounds have been reported, indicating their potential in optoelectronic applications (Pietrangelo et al., 2007).

Precursor in Organic Synthesis

DBDVB serves as a valuable precursor in various organic transformations. It has been utilized in reactions based on the formation of benzynes, showcasing its versatility in synthetic chemistry (Diemer et al., 2011).

Synthesis of Polymers

In polymer chemistry, DBDVB is used in the synthesis of diverse polymers. For example, it has been used to create polyphenylenes with specific functionalities and structures, demonstrating its role in advancing polymer science (Cianga & Yagcı, 2001). Additionally, it has been employed in the synthesis of soluble poly(p-phenylenevinylene) derivatives, highlighting its application in creating new materials with unique properties (Thorn-Csányi & Kraxner, 1995).

Application in Material Science

DBDVB is also instrumental in material science, particularly in the synthesis of copolymers with specific side chains. This includes the creation of poly(p-phenylene) graft copolymers with varying side chains, contributing to the development of materials with tailored properties (Cianga et al., 2002).

properties

IUPAC Name

1,4-dibromo-2,5-bis(ethenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOANPPGLZIFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1Br)C=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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